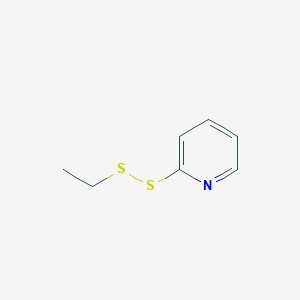

Pyridine, 2-(ethyldithio)-

Description

Pyridine, 2-(ethyldithio)- (hypothetical structure: C₇H₉NS₂) is a pyridine derivative featuring a disulfide-linked ethyl group (-S-S-C₂H₅) at the 2-position. The ethyldithio substituent introduces a disulfide bond, distinguishing it from simpler thioether or alkyl-substituted pyridines. Such compounds are of interest in agrochemicals, pharmaceuticals, and materials science due to sulfur's role in redox reactivity and biological interactions .

Properties

IUPAC Name |

2-(ethyldisulfanyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS2/c1-2-9-10-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWVNUNOIZNMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483876 | |

| Record name | Pyridine, 2-(ethyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60681-89-2 | |

| Record name | Pyridine, 2-(ethyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation of 1,5-dicarbonyls: This method involves the condensation of 2,3-ene-1,5-diones with ammonia, followed by oxidation.

Hantzsch Synthesis: This method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia.

Bohlmann-Rahtz Synthesis: This method involves the condensation of 1,3-dicarbonyl compounds with 3-aminoenones.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyldithio group activates the pyridine ring toward nucleophilic substitution (S

Ar) at positions ortho and para to the substituent. This reactivity aligns with trends observed in 2-halopyridines and 2-sulfonylpyridines:

-

Thiolate displacement : The ethyldithio group can act as a leaving group in reactions with nucleophiles. For example, in the presence of NaSR (sodium thiolates), substitution occurs efficiently under mild conditions (50°C in THF, 3 hours) .

-

Fluoride replacement : Analogous to 2-fluoropyridines, the ethyldithio group may participate in tandem C–H fluorination and substitution reactions catalyzed by AgF₂ .

Table 1: Representative S

Ar Conditions for 2-Substituted Pyridines

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| NaSR | None | THF | 50 | 3 | 100 |

| RNH₂ | Pr | ||||

| ₂NEt | DMSO | 120 | 18 | 100 |

Radical and Redox Reactions

The ethyldithio moiety can participate in radical-mediated transformations:

-

Dimerization : Under radical conditions (e.g., Na or Raney Ni), pyridine derivatives dimerize to bipyridines. For 2-(ethyldithio)-pyridine, this could yield 4,4'- or 2,2'-bipyridine derivatives .

-

Minisci reaction : The compound may undergo alkylation at the 2-position via radical intermediates, as demonstrated for pyridine with pivalic acid and AgNO₃ .

Coordination Chemistry

The sulfur atoms in the ethyldithio group enable coordination to transition metals, forming complexes with potential catalytic applications:

-

Pd(II) complexes : Pyridine ligands with electron-withdrawing groups (EWGs) like -S-SC₂H₅ stabilize Pd(II) centers, enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki–Miyaura) .

-

Ligand-centered redox : The conjugated pyridine-sulfur system may undergo reversible redox processes, similar to aluminum complexes with pyridinyl-imino ligands .

Key Mechanistic Considerations

-

Electronic effects : The -S-SC₂H₅ group withdraws electron density via inductive effects, deactivating the pyridine ring toward electrophilic substitution but enhancing nucleophilic and radical reactivity .

-

Leaving group ability : The dithio group’s stability as a leaving group depends on reaction conditions, with fluoride or thiolate displacement being thermodynamically favorable .

Scientific Research Applications

Chemistry: Pyridine, 2-(ethyldithio)- is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: Pyridine derivatives are known for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Pyridine, 2-(ethyldithio)- may be explored for similar applications .

Industry: In the industrial sector, pyridine derivatives are used as solvents, catalysts, and intermediates in the production of dyes, rubber, and other materials .

Mechanism of Action

The mechanism of action of Pyridine, 2-(ethyldithio)- involves its interaction with molecular targets such as enzymes and receptors. The ethyldithio group can participate in thiol-disulfide exchange reactions, affecting the redox state of proteins and enzymes. This can lead to modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Research Findings and Gaps

- Toxicity : Alkylpyridines (e.g., 2-ethyl-6-methylpyridine) show low acute toxicity, but disulfides may pose higher risks due to reactive sulfur species .

- Computational Predictions : Log P for Pyridine, 2-(ethyldithio)- is estimated at ~2.8 (higher than 2-(methylthio)pyridine), suggesting greater membrane permeability .

- Synthetic Challenges: No direct synthesis data exists for Pyridine, 2-(ethyldithio)-; methods must be extrapolated from thioether analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.